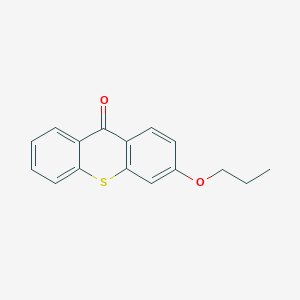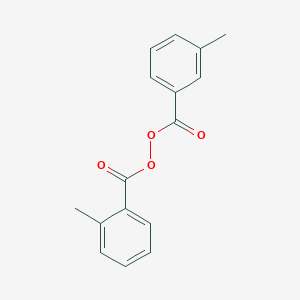
(3-Methylbenzoyl) 2-methylbenzenecarboperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylbenzoyl) 2-methylbenzenecarboperoxoate is a chemical compound known for its unique structure and properties. It is a peroxide derivative, which means it contains an oxygen-oxygen single bond. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbenzoyl) 2-methylbenzenecarboperoxoate typically involves the reaction of 3-methylbenzoyl chloride with 2-methylbenzenecarboperoxoic acid. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the peroxide bond.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylbenzoyl) 2-methylbenzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxide bond can participate in oxidation reactions, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, the peroxide bond can be reduced, breaking the oxygen-oxygen bond.
Substitution: The benzoyl groups can undergo substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
(3-Methylbenzoyl) 2-methylbenzenecarboperoxoate has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis.
Biology: It can be used to study oxidative stress in biological systems.
Industry: Used in the production of polymers and other materials that require controlled oxidation processes.
Mecanismo De Acción
The mechanism of action of (3-Methylbenzoyl) 2-methylbenzenecarboperoxoate involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, leading to oxidative modifications of proteins, lipids, and nucleic acids. The pathways involved include the activation of oxidative stress responses and the modulation of redox-sensitive signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl peroxide: Another peroxide compound with similar oxidative properties.
Methylbenzoyl peroxide: A related compound with a different substitution pattern on the benzene ring.
Uniqueness
(3-Methylbenzoyl) 2-methylbenzenecarboperoxoate is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. Its dual benzoyl groups provide additional sites for chemical modifications, making it a versatile compound in various applications.
Propiedades
Número CAS |
96662-03-2 |
|---|---|
Fórmula molecular |
C16H14O4 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
(3-methylbenzoyl) 2-methylbenzenecarboperoxoate |
InChI |
InChI=1S/C16H14O4/c1-11-6-5-8-13(10-11)15(17)19-20-16(18)14-9-4-3-7-12(14)2/h3-10H,1-2H3 |
Clave InChI |
UTXBMWKGLPLKFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)OOC(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


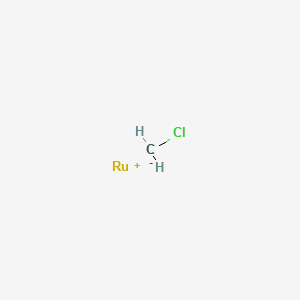
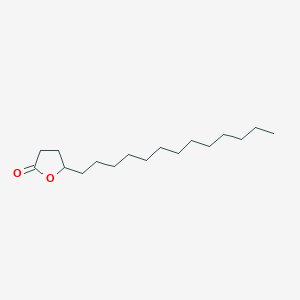
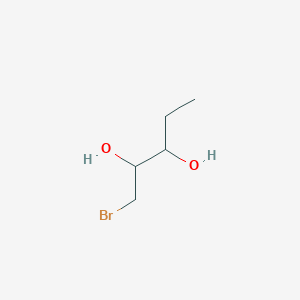

![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)


![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)
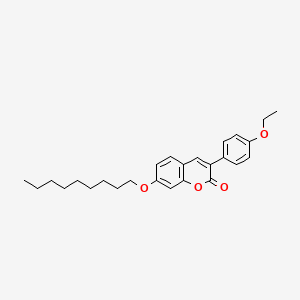
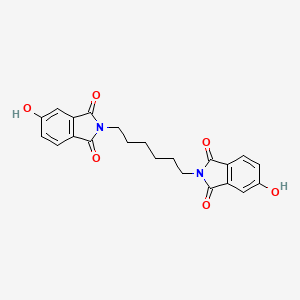
![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)
![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)
